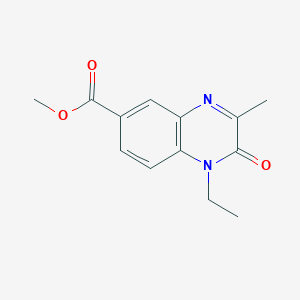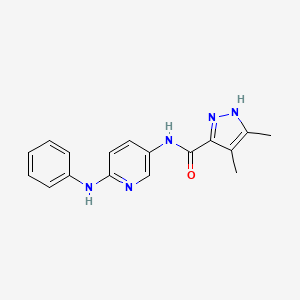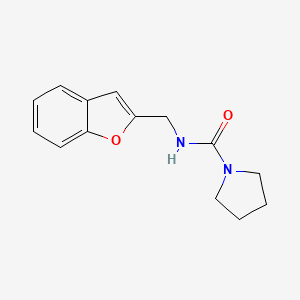
N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a heterocyclic organic molecule that contains a pyrazine and an indolizine ring, which makes it a versatile compound for various chemical reactions.
Mécanisme D'action
The mechanism of action of N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine. One potential direction is the development of novel derivatives of this compound that have improved solubility and bioavailability. Another direction is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as a therapeutic agent for viral infections, such as COVID-19, could also be explored.
Méthodes De Synthèse
The synthesis of N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine can be achieved through several methods. One of the most common methods is the reaction of 2-pyrazinecarboxaldehyde and 7-azabicyclo[2.2.1]hept-5-ene in the presence of a reducing agent. Another method involves the reaction of 2-pyrazinecarboxaldehyde and 7-azabicyclo[2.2.1]hept-2-ene in the presence of a catalyst.
Applications De Recherche Scientifique
N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-pyrazin-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-11-8-10(3-7-16(11)6-1)15-12-9-13-4-5-14-12/h4-5,9-11H,1-3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZDIGVXWZBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)
![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)